molecular formula C6H11N3O3S B1490758 N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide CAS No. 1376280-75-9

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide

Cat. No. B1490758
CAS RN: 1376280-75-9
M. Wt: 205.24 g/mol
InChI Key: GQLQEMIBCDINMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane was mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin, then the silylated epoxy resin was uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .


Molecular Structure Analysis

The molecular structure of N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base to achieve the effect of deformaldehyde .


Physical And Chemical Properties Analysis

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Scientific Research Applications

  • Antimalarial and COVID-19 Applications : A study investigated the antimalarial activity of sulfonamide derivatives, including compounds similar to N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide. These compounds demonstrated significant in vitro antimalarial activity and were further studied for their potential against COVID-19 through molecular docking studies (Fahim & Ismael, 2021).

  • Synthesis of Heterocyclic Compounds : Research on the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides highlighted the formation of heterocyclic compounds that are structurally similar to this compound. These compounds were synthesized using a one-pot method and have potential applications in various chemical and pharmaceutical processes (Rozentsveig et al., 2013).

  • Pharmacokinetics and Drug Metabolism : A study focused on the biocatalytic preparation of mammalian metabolites of a sulfonamide compound, exploring its metabolism and pharmacokinetic properties. This research is essential for understanding the bioavailability and efficacy of drugs containing sulfonamide structures, including compounds like this compound (Zmijewski et al., 2006).

  • Synthesis of Oxazoles : A study reported the synthesis of highly substituted oxazoles, a chemical process relevant to this compound. These oxazoles have various applications in medicinal chemistry and drug development (Mallick, Prabagar, & Sahoo, 2017).

  • Catalytic Synthesis Applications : Another study explored the use of azole derivatives in metal-mediated catalytic asymmetric synthesis, demonstrating the potential of compounds like this compound in catalyzing various chemical reactions (Wipf & Wang, 2002).

  • Functional Material Development : Research on the modification of poly vinyl alcohol/acrylic acid hydrogels with amine compounds, including structures similar to this compound, highlighted their potential in creating materials with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Safety and Hazards

N-(2-Aminoethyl)acetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Future Directions

Chiral peptide nucleic acids bearing a substituent in the N-(2-aminoethyl)glycine backbone have been synthesized and their properties and applications are being explored . The adsorption of formaldehyde by the MCC/APMDS composite aerogel is being studied for air purification .

Biochemical Analysis

Biochemical Properties

N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with collagen type I and III, leading to alterations in the extracellular matrix (ECM) produced by vascular smooth muscle cells (VSMCs) . These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs . These changes can impact cell signaling and gene expression, leading to various cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with collagen and other ECM components suggests that it may inhibit or activate specific enzymes involved in ECM remodeling . Additionally, its effects on gene expression could be mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For instance, it has been shown to cause ECM disruption and irregularities in VSMCs over time . These temporal effects are important for understanding the compound’s potential therapeutic applications and its long-term impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can cause significant morphological, biochemical, and biomechanical alterations in the ECM of VSMCs at various dosages . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and potential toxic or adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound’s interaction with collagen and other ECM components suggests that it may be involved in metabolic pathways related to ECM remodeling . Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is likely transported by specific transporters or binding proteins that facilitate its localization and accumulation within cells . These transport and distribution mechanisms are important for understanding the compound’s cellular effects and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its molecular mechanism of action and its potential therapeutic applications.

properties

IUPAC Name

N-(2-aminoethyl)-1-(1,2-oxazol-3-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3S/c7-2-3-8-13(10,11)5-6-1-4-12-9-6/h1,4,8H,2-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLQEMIBCDINMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1CS(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide
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N-(2-aminoethyl)-1-1,2-oxazol-3-ylmethanesulfonamide

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